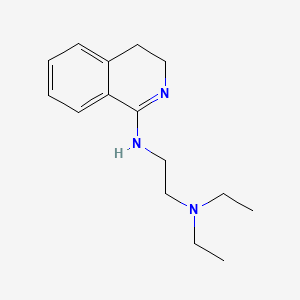

Iquindamine

Description

Structure

3D Structure

Properties

CAS No. |

55299-11-1 |

|---|---|

Molecular Formula |

C15H23N3 |

Molecular Weight |

245.36 g/mol |

IUPAC Name |

N-(3,4-dihydroisoquinolin-1-yl)-N',N'-diethylethane-1,2-diamine |

InChI |

InChI=1S/C15H23N3/c1-3-18(4-2)12-11-17-15-14-8-6-5-7-13(14)9-10-16-15/h5-8H,3-4,9-12H2,1-2H3,(H,16,17) |

InChI Key |

WLDFBDNWPZFNJD-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC1=NCCC2=CC=CC=C21 |

Canonical SMILES |

CCN(CC)CCNC1=NCCC2=CC=CC=C21 |

Other CAS No. |

55299-11-1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Derivatization of Iquindamine

Established Synthetic Pathways for Iquindamine Synthesis

The synthesis of the core structure of this compound, a 3,4-dihydroisoquinoline (B110456), is classically achieved through well-established cyclization reactions.

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines and represents the most established pathway to the core scaffold of this compound. ebi.ac.uk This reaction involves the intramolecular cyclization of a β-arylethylamide under acidic and dehydrating conditions. ebi.ac.uk The process typically begins with a N-acylated-β-phenylethylamine. The cyclization is promoted by a condensing agent, which facilitates the closure of the ring via an electrophilic aromatic substitution mechanism. ebi.ac.uk

The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes intramolecular attack by the electron-rich aromatic ring to form the dihydroisoquinoline structure. ontosight.ai For the reaction to be effective, the aromatic ring generally requires activation by electron-donating groups. ebi.ac.uk The resulting 3,4-dihydroisoquinoline can be subsequently functionalized to yield the final this compound molecule. The key step is the attachment of the N,N-diethylethylenediamine side chain to the C1 position of the dihydroisoquinoline ring.

Common reagents and conditions employed in this synthetic approach are detailed in the table below.

| Reagent Type | Examples | Function | Citation |

| Condensing/Dehydrating Agents | Phosphorus oxychloride (POCl₃), Phosphorus pentoxide (P₂O₅), Zinc chloride (ZnCl₂) | Promote cyclization by removing water | ebi.ac.ukontosight.ai |

| Solvents | Toluene, Xylene | High-boiling point solvents suitable for reflux conditions | ontosight.ai |

| Reaction Conditions | Reflux temperature, Microwave irradiation | Provide energy to overcome the activation barrier of the cyclization | ontosight.ai |

A related method, the Pictet-Spengler reaction, also yields tetrahydroisoquinoline structures and serves as another major route for synthesizing the isoquinoline (B145761) nucleus, though the Bischler-Napieralski reaction is most directly applicable for the 3,4-dihydroisoquinoline core of this compound. ebi.ac.uk

This compound as a Foundational Building Block in Complex Organic Synthesis

In organic synthesis, a "building block" is a molecule that can be used as a component to assemble larger, more complex molecular architectures. enamine.netrsc.orgbeilstein-journals.org These molecules possess reactive functional groups that allow for their incorporation into a target structure through reliable chemical transformations. labmanager.com

This compound, with its specific chemical structure—N'-(3,4-Dihydroisoquinolin-1-Yl)-N,N-Diethyl-Ethane-1,2-Diamine—is well-suited to function as a foundational building block. Its utility stems from the presence of multiple reactive sites that can be selectively targeted for further chemical modification.

The primary reactive centers on the this compound molecule include:

The secondary amine nitrogen in the ethylenediamine (B42938) linker.

The tertiary amine nitrogen of the diethylamino group.

The aromatic ring of the dihydroisoquinoline core.

These functional groups allow this compound to participate in a variety of chemical reactions, making it a versatile precursor for the synthesis of more elaborate compounds. The concept of using such foundational molecules is central to creating libraries of related compounds for various research applications. enamine.netjournalcsij.com

| Structural Component | Functional Group | Potential Synthetic Transformations |

| Ethylenediamine Linker | Secondary Amine (-NH-) | Acylation, Alkylation, Sulfonylation, Urea/Thiourea formation |

| Diethylamino Terminus | Tertiary Amine (-NEt₂) | Salt formation, Oxidation to an N-oxide |

| Dihydroisoquinoline Core | Aromatic Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) |

| Dihydroisoquinoline Core | Imine-like C=N bond | Reduction to a tetrahydroisoquinoline, Addition reactions |

Rational Design and Synthesis of Novel this compound Analogues and Quinoline-Based Derivatives

The quinoline (B57606) and isoquinoline scaffolds are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds. rsc.orgbeilstein-journals.org The rational design of new analogues based on the this compound framework involves the systematic modification of its structure to explore chemical space and potentially modulate its properties.

The development of novel analogues from a lead compound like this compound relies on systematic structural modification. This strategy involves making discrete changes to the molecule's core structure or its substituents to create a library of related compounds. asianpubs.orgscienceopen.com Based on the this compound scaffold, several modification strategies can be proposed.

Modification of the Diamine Side Chain: The N,N-diethylethylenediamine side chain is a prime target for modification. The terminal diethylamino group could be replaced with other dialkylamines, cyclic amines (e.g., piperidine, morpholine), or even aromatic amines. The length of the ethylenediamine linker could also be extended or shortened to alter the spatial relationship between the isoquinoline core and the terminal amine.

Substitution on the Aromatic Ring: The benzene (B151609) portion of the dihydroisoquinoline ring can be substituted with various functional groups. Introducing electron-donating (e.g., methoxy (B1213986), methyl) or electron-withdrawing (e.g., chloro, nitro) groups can significantly alter the electronic properties of the heterocyclic system.

Modification of the Heterocyclic Core: The 3,4-dihydroisoquinoline ring itself can be chemically altered. For example, the C=N double bond could be reduced to form a tetrahydroisoquinoline analogue, changing the geometry and flexibility of the core.

These systematic modifications allow for the creation of a focused library of analogues for further investigation. asianpubs.org

| Modification Site | Proposed Structural Change | Rationale |

| Terminal Amine | Replace diethyl with dipropyl, piperidinyl, or morpholinyl groups | Alter steric bulk and basicity |

| Aliphatic Linker | Change from ethyl (C2) to propyl (C3) or butyl (C4) | Modify flexibility and distance between key functional groups |

| Aromatic Ring | Introduce substituents at positions 6 or 7 | Modulate electronic properties and lipophilicity |

The derivatization of this compound can extend beyond simple substituent changes to the exploration of more complex heterocyclic scaffolds. This involves using the existing framework to build or attach new heterocyclic rings, leading to novel, fused, or linked multi-heterocyclic systems.

The secondary amine in the this compound side chain is a particularly useful handle for such transformations. It can act as a nucleophile in reactions designed to construct new rings. For instance, reaction with appropriate bifunctional electrophiles could lead to the formation of new heterocyclic rings, such as piperazinones or benzodiazepines, attached to the dihydroisoquinoline core.

Furthermore, the dihydroisoquinoline nucleus itself is a versatile scaffold. Synthetic strategies could be devised to fuse another ring onto this system, for example, by functionalizing the aromatic ring and then performing a subsequent cyclization reaction. The combination of different pharmacophores through the creation of hybrid molecules is a common strategy in the design of new chemical entities. This approach leverages the structural features of the this compound scaffold to access diverse and complex molecular architectures.

Molecular and Subcellular Mechanisms of Iquindamine S Biological Interactions

Elucidation of Molecular Targets and Ligand Binding Dynamics

No specific molecular targets for Iquindamine have been identified in the available literature. There is no information on its ligand binding dynamics.

Investigation of Receptor Binding Affinities and Selectivity

No studies detailing the receptor binding affinities or selectivity profiles of this compound were found. Therefore, data on which receptors this compound binds to, and with what affinity (e.g., Kd values) or selectivity versus other receptors, is not available.

Characterization of Enzyme Inhibition and Activation Profiles

There is no published research characterizing the effects of this compound on enzyme activity. It is unknown if this compound acts as an inhibitor or activator of any specific enzymes, and no IC50 or activation data could be retrieved.

Methodological Approaches for Ligand-Receptor Binding Assays

While the methodologies for ligand-receptor binding assays are well-established, no literature could be found that applies these specific techniques to this compound.

Kinetic Binding Association and Dissociation Studies:No studies on the kinetic binding properties (k-on/k-off rates) of this compound were located.

Without any specific scientific data on the biological interactions of this compound, the creation of the requested article is not feasible.

Table of Compounds

As no article content could be generated, a table of mentioned compounds cannot be provided.

Cell-Based Assay Systems for Receptor-Ligand Interactions

The initial characterization of a compound's interaction with its putative receptor, often predicted through computational or biochemical screens, requires validation in a biological context. Cell-based assay systems provide this vital step, offering a more physiologically relevant environment than cell-free biochemical assays. nih.gov These systems utilize intact cells, either primary cells or immortalized cell lines (e.g., HEK293, CHO), which have been engineered to express a target receptor. The interaction between a ligand, such as this compound, and its receptor can be quantified by measuring a downstream event that is coupled to receptor binding and activation. promegaconnections.com

A prominent and versatile method is the reporter gene assay . jst.go.jp In this system, cells are transfected with two key genetic constructs. The first is the gene for the target receptor of interest. The second is a reporter gene, frequently a luciferase or fluorescent protein, which is placed under the control of a specific DNA sequence known as a response element. indigobiosciences.comsignosisinc.com This response element is activated by a transcription factor that lies downstream in the receptor's signaling pathway. When a ligand binds to and activates the receptor, it initiates an intracellular signaling cascade that culminates in the activation of this transcription factor, which then binds to the response element and drives the expression of the reporter gene. indigobiosciences.com The resulting signal—light from luciferase or fluorescence—is directly proportional to the extent of receptor activation and can be measured to determine the potency and efficacy of the compound. promegaconnections.com

Other sophisticated cell-based techniques can also be employed. Förster Resonance Energy Transfer (FRET)-based assays, for example, can monitor the proximity of molecules, allowing for real-time detection of receptor dimerization or conformational changes upon ligand binding. nih.gov Flow cytometry-based binding assays can also provide quantitative data by measuring the binding of a fluorescently-labeled antibody or ligand to cells expressing the target receptor. iqbiosciences.com For a compound like this compound, these cell-based systems are indispensable for confirming its binding to a specific receptor and characterizing the functional consequences of that interaction, transitioning from a predicted affinity to a confirmed biological activity.

Application of Radioligand Binding Techniques

Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for a receptor and for determining the density of receptors in a given biological sample, such as a cell membrane preparation. creative-bioarray.comresearchgate.net This technique is highly sensitive and specific, employing a radioactively labeled version of a ligand (the radioligand) to trace and measure its binding to the target. oncodesign-services.com The fundamental types of radioligand binding experiments are saturation and competition assays. creative-bioarray.comnih.gov

Saturation binding assays are performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). nih.gov The Kd value represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, providing a measure of the receptor's affinity for the ligand; a lower Kd signifies a higher affinity. The Bmax value quantifies the total concentration of receptors in the sample. creative-bioarray.com In these experiments, membrane preparations containing the target receptor are incubated with increasing concentrations of a radioligand until equilibrium is reached. sci-hub.se The amount of bound radioactivity is then measured. To distinguish specific binding to the receptor from non-specific binding (to the filter, lipids, or other proteins), a parallel set of experiments is run in the presence of a high concentration of an unlabeled competitor drug, which saturates the receptors and prevents the radioligand from binding specifically. sci-hub.seplos.org The specific binding is calculated by subtracting this non-specific binding from the total binding measured. plos.org

Table 1: Illustrative Saturation Binding Data for a Hypothetical Radioligand ([³H]-Ligand X) to a Target Receptor

This table represents hypothetical data that would be generated in a saturation binding experiment to determine the Kd and Bmax for a specific receptor.

| Radioligand Concentration (nM) | Total Binding (fmol/mg protein) | Non-Specific Binding (fmol/mg protein) | Specific Binding (fmol/mg protein) |

| 0.1 | 150 | 25 | 125 |

| 0.5 | 550 | 125 | 425 |

| 1.0 | 850 | 250 | 600 |

| 2.5 | 1300 | 625 | 675 |

| 5.0 | 1550 | 1250 | 700 |

| 10.0 | 1975 | 2500 | 725 |

| 20.0 | 3230 | 5000 | 730 |

From this data, nonlinear regression analysis would be used to calculate a Kd of approximately 0.45 nM and a Bmax of 735 fmol/mg protein.

Competition binding assays are used to determine the affinity of an unlabeled test compound, such as this compound, for a receptor. oncodesign-services.com In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. creative-bioarray.com The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ (inhibitory concentration 50%). sigmaaldrich.com The IC₅₀ value can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used in the assay. mdpi.com The Kᵢ value reflects the affinity of the test compound for the receptor, making this technique essential for screening and ranking the potency of new chemical entities. merckmillipore.com

Interrogation of Intracellular Signaling Pathways Modulated by this compound

The binding of a ligand to its receptor is the initiating event in a complex chain of molecular reactions known as intracellular signal transduction. khanacademy.org These pathways amplify the initial signal and relay it from the cell surface to various intracellular targets, ultimately leading to a specific cellular response. nih.gov A comprehensive understanding of a compound's mechanism of action requires the interrogation of these downstream pathways to determine how it modulates cellular function post-receptor binding.

Upon confirmation of receptor interaction, studies would focus on identifying which signaling cascades are affected by this compound. Many cellular processes are regulated by key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. arvojournals.orgnih.gov The MAPK cascade (involving kinases like ERK, JNK, and p38) is crucial for regulating cell proliferation, differentiation, and stress responses. researchgate.net The NF-κB pathway is a master regulator of inflammatory and immune responses, controlling the expression of cytokines, chemokines, and adhesion molecules. mdpi.com

The activation state of these pathways is typically investigated by measuring the phosphorylation of key protein components. khanacademy.org Techniques like Western blotting or multiplex immunobead-based assays can be used with phospho-specific antibodies to quantify the ratio of phosphorylated (active) protein to the total amount of that protein. arvojournals.org For example, to assess this compound's effect on the MAPK/ERK pathway, researchers would treat receptor-expressing cells with the compound and measure the levels of phosphorylated ERK (p-ERK) relative to total ERK. A significant increase or decrease in this ratio would indicate that this compound acts as an agonist or antagonist/inverse agonist for that pathway, respectively. researchmap.jp These investigations are critical for elucidating the molecular basis of a compound's pharmacological effects and its potential therapeutic applications. mdpi.com

Table 2: Illustrative Data on the Effect of this compound on the Phosphorylation of a Signaling Protein (e.g., Kinase Y) in a Cell-Based Assay

This table presents hypothetical data from a Western blot or similar immunoassay, quantifying the change in the phosphorylation status of a key downstream signaling protein following treatment with this compound.

| Treatment Condition | Concentration | Phospho-Kinase Y (Relative Densitometry Units) | Total Kinase Y (Relative Densitometry Units) | Ratio (Phospho/Total) | Fold Change vs. Control |

| Vehicle Control | - | 105 | 2050 | 0.051 | 1.0 |

| Known Agonist | 1 µM | 850 | 2025 | 0.419 | 8.2 |

| This compound | 100 nM | 420 | 2070 | 0.203 | 4.0 |

| This compound | 1 µM | 795 | 2040 | 0.390 | 7.6 |

| This compound | 10 µM | 810 | 2055 | 0.394 | 7.7 |

This illustrative data suggests that this compound activates the signaling pathway involving Kinase Y in a dose-dependent manner, similar to the known agonist.

Structure Activity Relationship Sar and Computational Modeling of Iquindamine

Qualitative Structure-Activity Relationship (SAR) Analysis in Iquindamine Research

Qualitative SAR analysis focuses on identifying the key structural features and functional groups within the this compound scaffold that are essential for its biological activity. collaborativedrug.com This involves synthesizing and testing a series of related compounds to determine how modifications to the core structure impact their effects.

Identification of Critical Structural Determinants for Biological Effects

The fundamental structure of this compound, a complex heterocyclic system, presents multiple points for modification. Research into the SAR of this compound and related compounds helps to pinpoint which parts of the molecule are crucial for its interaction with biological targets. The relationship between a molecule's structure and its biological activity is a cornerstone of medicinal chemistry. collaborativedrug.com Recognizing which structural elements are associated with chemical and biological reactivity is fundamental to SAR. collaborativedrug.com

Key structural features often investigated in SAR studies include:

The core heterocyclic ring system.

The nature and position of substituents on the aromatic rings.

The stereochemistry of the molecule.

Systematic modifications of these features allow researchers to build a qualitative map of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

Impact of Functional Group Modifications on Activity Profiles

Altering the functional groups on the this compound molecule can significantly change its activity profile. ashp.org Functional groups can influence a molecule's electronic properties, solubility, and steric interactions, all of which are critical for drug action. ashp.org The modification of functional groups is a common strategy in drug design to enhance activity or alter pharmacokinetic properties. scribd.comnih.gov

For example, adding or changing a functional group can:

Alter binding affinity: Introducing a group that can form an additional hydrogen bond with the target receptor may increase potency.

Modify selectivity: Changing a functional group might favor binding to one receptor subtype over another. ashp.org

Impact metabolism: Modifications can make the molecule more or less susceptible to metabolic enzymes, thereby affecting its duration of action. nih.gov

The table below illustrates hypothetical modifications to a core scaffold and their potential impact on activity, a principle central to SAR studies.

| Modification | Rationale | Potential Effect on Activity |

| Addition of a hydroxyl group | Introduce a hydrogen bond donor/acceptor | Increased binding affinity |

| Replacement of a methyl group with a larger alkyl group | Increase steric bulk and lipophilicity | Altered receptor fit and/or membrane permeability |

| Introduction of a halogen atom | Modify electronic properties and metabolic stability | Enhanced potency or prolonged duration of action |

This table provides a generalized illustration of the principles of functional group modification in SAR and is not based on specific experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgmdpi.com This approach moves beyond the qualitative observations of SAR by quantifying the relationship, allowing for the prediction of the activity of novel compounds before they are synthesized. longdom.org

Application of 2D and 3D QSAR Models

QSAR models can be broadly categorized into 2D and 3D approaches.

2D-QSAR: These models use descriptors calculated from the two-dimensional representation of a molecule, such as topological indices and counts of structural fragments. talete.mi.it They are computationally less intensive and are useful for establishing initial correlations.

3D-QSAR: These models consider the three-dimensional conformation of the molecules. Descriptors are derived from the spatial arrangement of atoms and fields around the molecule. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide more detailed insights into the steric and electrostatic requirements for binding to a target.

The development of robust QSAR models relies on statistical methods like multiple linear regression (MLR) and machine learning algorithms to correlate the calculated descriptors with the observed biological activity. nih.gov

Correlation of Molecular Descriptors with Biological Responses

A crucial step in QSAR is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. talete.mi.itkg.ac.rs These descriptors can be categorized as:

Constitutional: Based on the molecular formula (e.g., molecular weight).

Topological: Describing the connectivity of atoms.

Geometrical (3D): Related to the three-dimensional structure (e.g., molecular surface area).

Physicochemical: Representing properties like lipophilicity (logP) and electronic effects. dergipark.org.tr

The goal is to identify a set of descriptors that significantly correlates with the biological activity of interest (e.g., IC50 or Ki values). mdpi.comresearchgate.net For instance, a QSAR model might reveal that an increase in a specific descriptor, such as the octanol-water partition coefficient (logP), is positively correlated with the inhibitory activity of a series of this compound analogs. Such a finding would suggest that increasing the lipophilicity of a particular region of the molecule could lead to more potent compounds. The predictive power of these models is rigorously evaluated through internal and external validation techniques. nih.govnih.gov

The table below lists some common molecular descriptors and their relevance in QSAR studies.

| Descriptor Category | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Branching of the molecular skeleton |

| Geometrical (3D) | Molecular Surface Area | The surface area of the molecule |

| Physicochemical | LogP | Lipophilicity/hydrophobicity |

| Electronic | Dipole Moment | Polarity and charge distribution |

Computational Chemistry Approaches and Molecular Docking Simulations

Computational chemistry provides powerful tools to investigate the interactions between small molecules like this compound and their biological targets at an atomic level. plos.org Molecular docking is a prominent technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a receptor. scielo.org.mx

The process involves:

Defining the Target: Obtaining a 3D structure of the biological target (e.g., a protein or enzyme), often from X-ray crystallography or homology modeling. eddc.sg

Ligand Preparation: Generating a 3D conformation of the this compound molecule.

Docking Simulation: Using a scoring function to place the ligand into the binding site of the target in various orientations and conformations, and then estimating the binding energy for each pose. scielo.org.mxlasalle.mx

The results of molecular docking can:

Identify the most likely binding mode of this compound.

Highlight key amino acid residues in the target's binding pocket that interact with the ligand.

Provide a rational basis for the observations made in SAR studies.

Guide the design of new this compound analogs with improved binding characteristics.

Molecular dynamics simulations can further complement docking studies by providing insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment. lasalle.mx

Prediction of Ligand-Target Recognition and Binding Modes

Computational docking studies are instrumental in predicting how a ligand, such as this compound, might bind to a protein target. This process involves simulating the placement of the ligand into the three-dimensional structure of a protein's binding site and calculating the binding affinity, often expressed as a binding energy score. These predictions can identify potential therapeutic targets and elucidate the specific molecular interactions that stabilize the ligand-protein complex.

A notable in silico study investigated the potential of existing drugs to act as inhibitors of the SARS-CoV-2 spike protein, the protein responsible for viral entry into host cells. In this research, a library of commercially available pharmaceutical agents was virtually screened against a newly identified "druggable" pocket on the spike protein. This compound, an antitussive agent, was included in this screening.

The study utilized multiple docking programs, including AutoDock Vina, Smina, and LeDock, to predict the binding energies of these compounds. The results for this compound indicated a potential binding interaction with the SARS-CoV-2 spike protein. The predicted binding energies from the different docking algorithms provide an estimation of the affinity of this compound for this particular target.

| Docking Program | Binding Energy (kcal/mol) |

|---|---|

| AutoDock Vina | -7.5 |

| Smina | -7.7 |

| LeDock | -6.7 |

These computational predictions suggest that this compound may form a stable complex with the spike protein, warranting further experimental investigation to validate this interaction and its potential biological consequences. The specific residues within the binding pocket that this compound interacts with would be key determinants of its inhibitory potential.

In Silico Screening and Virtual Library Design for Novel Analogues

The process of in silico screening and the design of virtual libraries are powerful strategies in modern drug discovery for identifying novel and more effective compound analogues. This involves computationally generating a large, diverse collection of molecules based on a lead compound's scaffold and then screening them against a biological target to predict their activity.

Despite a comprehensive search of publicly available scientific literature and databases, no specific studies detailing the in silico screening or the design of virtual libraries for novel analogues of this compound were identified. Such research would typically involve creating a virtual library of this compound derivatives by modifying its chemical structure and then using computational methods to predict their binding affinity and other properties against a chosen target. The absence of such published data suggests that while this compound has been identified as a compound of interest in some screening studies, dedicated research into the systematic design and virtual screening of its analogues may not yet be in the public domain.

Preclinical Pharmacokinetic and Pharmacodynamic Research Methodologies for Iquindamine

In Vitro Pharmacokinetic Research Approaches

In vitro (Latin for "in the glass") studies are conducted outside of a living organism, using isolated tissues, cells, or subcellular fractions. emulatebio.com These assays are crucial in early drug discovery to provide initial estimates of a compound's pharmacokinetic behavior, guiding further development and optimization. iapchem.org

Cell culture models are indispensable tools for investigating the disposition of drug candidates like Iquindamine. nih.gov These models, which range from simple two-dimensional (2D) monolayers to more complex three-dimensional (3D) cultures that better mimic the in vivo environment, allow for the study of fundamental processes such as cellular uptake, efflux, and metabolism in a controlled setting. cytivalifesciences.comresearchgate.net

For instance, cell lines such as Caco-2 (human colorectal adenocarcinoma cells) are widely used to predict the oral absorption of a compound by assessing its permeability across a monolayer of these cells. pharmaron.com Other models, including hepatocytes (liver cells), are used to investigate metabolic stability and identify potential metabolites. While these are standard approaches, specific data from cell culture-based disposition studies for this compound are not publicly available. The use of such models would be essential to determine its transport mechanisms and susceptibility to metabolic enzymes.

Advanced 3D cell culture systems, such as spheroids or organoids, offer a more physiologically relevant environment by incorporating cell-to-cell and cell-to-matrix interactions, which can influence a compound's disposition. researchgate.net The application of these models would provide a more nuanced understanding of this compound's behavior at the cellular level.

The extent to which a compound binds to plasma proteins and distributes into tissues significantly impacts its pharmacokinetic profile and pharmacological effect. nih.gov Generally, only the unbound fraction of a drug is free to distribute from the plasma to target tissues and interact with its molecular target. domainex.co.uk

Standard methods to determine plasma protein binding include equilibrium dialysis and ultrafiltration. In these assays, a solution of the test compound in plasma is allowed to equilibrate across a semi-permeable membrane, and the concentration of the compound in the protein-free buffer is measured to determine the unbound fraction.

Furthermore, understanding the distribution into specific tissues, such as the brain, is critical for compounds targeting the central nervous system. Brain tissue binding is typically assessed using equilibrium dialysis with brain homogenates. evotec.comcreative-biolabs.com This provides the unbound fraction in the brain (fu,brain), a key parameter for predicting the pharmacologically active concentration at the site of action. ijrpc.com While these assays are standard in preclinical drug development, specific data on the plasma protein and brain tissue binding of this compound are not available in published literature.

Below is an illustrative table of the types of data that would be generated from such binding assays.

| Parameter | Matrix | Assay Method | Result |

| Fraction Unbound (fu) | Human Plasma | Equilibrium Dialysis | Data not available |

| Fraction Unbound (fu) | Rat Plasma | Equilibrium Dialysis | Data not available |

| Fraction Unbound in Brain (fu,brain) | Rat Brain Homogenate | Equilibrium Dialysis | Data not available |

| Blood-to-Plasma Ratio | Human Whole Blood | Incubation & Centrifugation | Data not available |

This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Application of Cell Culture Models for Disposition Studies

In Vivo Pharmacokinetic and Pharmacodynamic Study Designs Utilizing Animal Models

In vivo studies, conducted within a living organism, are essential to understand the complex interplay of ADME processes and to establish a relationship between drug exposure and pharmacological response. emulatebio.commedwinpublishers.com

The selection of an appropriate animal model is a critical step in preclinical research, as it should ideally mimic human physiology and the disease state being studied. pharmaron.com Rodents, such as mice and rats, are commonly used in early pharmacokinetic studies due to their well-characterized genetics, small size, and cost-effectiveness. pharmaron.com For certain studies, larger animals like dogs or non-human primates may be used as they can offer a closer physiological and metabolic resemblance to humans for some pathways. pharmaron.com

For bioavailability and general pharmacokinetic profiling of a compound like this compound, Sprague-Dawley rats are a frequently utilized model. nih.gov The choice of species can be influenced by factors such as similarities in metabolic enzymes (e.g., cytochrome P450 isoforms) compared to humans.

Bioavailability (F) is a key pharmacokinetic parameter that measures the fraction of an administered dose that reaches the systemic circulation in an unchanged form. nih.govtaylorandfrancis.com To determine oral bioavailability, a common study design involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals, or to the same animals in a crossover design with a washout period in between. nih.gov

Blood samples are collected at multiple time points after administration, and the plasma concentrations of the drug are measured. nih.gov The area under the plasma concentration-time curve (AUC) is then calculated for both routes of administration. The absolute bioavailability is determined by comparing the dose-normalized AUC from the oral administration to that from the intravenous administration (which is considered 100% bioavailable). nih.gov Although a standard procedure, specific bioavailability data for this compound in any animal model has not been reported in the public domain.

The table below illustrates the typical parameters measured in a bioavailability study.

| Parameter | Oral Administration | Intravenous Administration |

| Dose | Data not available | Data not available |

| Cmax (Peak Plasma Concentration) | Data not available | Data not available |

| Tmax (Time to Peak Concentration) | Data not available | Not Applicable |

| AUC (Area Under the Curve) | Data not available | Data not available |

| Absolute Bioavailability (F%) | Data not available | 100% (by definition) |

This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Systemic clearance (CL) and the apparent volume of distribution (Vd) are fundamental pharmacokinetic parameters that describe the elimination of a drug from the body and the extent of its distribution into tissues, respectively. msdvetmanual.comnih.gov

Systemic Clearance (CL) represents the volume of plasma from which the drug is completely removed per unit of time. nih.gov It is a measure of the efficiency of drug elimination by all routes, including metabolism (primarily by the liver) and excretion (primarily by the kidneys). ufl.edu It is calculated by dividing the intravenous dose by the AUC obtained from the IV administration. pharma-industry-review.com

Apparent Volume of Distribution (Vd) is a theoretical volume that relates the amount of drug in the body to its concentration in the plasma. A large Vd suggests that the drug is extensively distributed into tissues, whereas a small Vd indicates that the drug is largely confined to the plasma. nih.gov This parameter is crucial for determining appropriate loading doses.

Both clearance and volume of distribution are primary pharmacokinetic parameters that together determine the drug's elimination half-life (t½), which is the time required for the plasma concentration to decrease by half. msdvetmanual.com While the methodologies for determining these parameters are well-established, specific values for the systemic clearance and apparent volume of distribution of this compound have not been published.

Mean Residence Time (MRT) Investigations in Biological Systems

Investigations into the Mean Residence Time (MRT) of this compound in biological systems are a fundamental aspect of preclinical development, providing insights into the average time the drug molecules stay in the body. nih.gov These studies are essential for understanding the persistence of the compound at its target site and systemically. nih.gov Preclinical MRT studies are typically conducted using one or more mammalian species, such as rodents and non-rodents, to characterize the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which collectively determine the MRT. nih.gov

The experimental process involves administering this compound to animal models and collecting biological samples, primarily plasma, at various time points. rrpharmacology.ru The concentration of this compound in these samples is then measured over time to generate a concentration-time curve. mdpi.com From this data, the MRT is calculated. MRT is derived from statistical moment theory, defined as the ratio of the Area Under the First Moment Curve (AUMC) to the Area Under the concentration-time Curve (AUC). researchgate.netmdpi.com The AUMC is calculated by plotting the product of plasma concentration and time against time. researchgate.net

This parameter is crucial as it offers a more comprehensive measure of the drug's persistence than the elimination half-life (t½) alone, especially for drugs with complex distribution patterns. mdpi.com A longer MRT may suggest prolonged target engagement, which can significantly influence the pharmacodynamic effect of the compound. nih.gov The data gathered from these preclinical MRT investigations are vital for predicting the pharmacokinetic profile in humans and for designing subsequent clinical trial protocols. nih.gov

Table 1: Illustrative Mean Residence Time Data for a Compound in Preclinical Models

| Animal Model | Mean Residence Time (MRT) (hours) |

| Sprague-Dawley Rat | 8.5 |

| Beagle Dog | 12.2 |

| Cynomolgus Monkey | 10.8 |

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Methodologies for Quantifying Pharmacokinetic Parameters

The quantification of this compound's pharmacokinetic parameters is achieved through a combination of advanced bioanalytical methods and mathematical modeling. researchgate.net These methodologies are essential for determining the compound's absorption, distribution, metabolism, and elimination (ADME) profile. ppd.com

Bioanalytical Quantification: The core of pharmacokinetic analysis is the accurate measurement of this compound concentrations in biological matrices, such as plasma. sgul.ac.uk The most common and robust technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comthermofisher.com This method offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte. mdpi.comnih.gov The process typically involves:

Sample Preparation: Protein precipitation is a common first step to remove larger molecules from the plasma sample. thermofisher.com This is often followed by liquid-liquid extraction or solid-phase extraction to further purify the sample and concentrate the analyte.

Chromatographic Separation: The prepared sample is injected into a liquid chromatography system, often an ultra-high-performance liquid chromatography (UHPLC) system, which separates this compound from other endogenous components based on its physicochemical properties. mdpi.com

Mass Spectrometric Detection: The separated compound is then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. rrpharmacology.ru Quantification is performed using multiple reaction monitoring (MRM), which provides high specificity by monitoring a particular precursor-to-product ion transition. mdpi.com

A calibration curve is generated using standard solutions of known this compound concentrations to ensure linearity, accuracy, and precision of the measurements. shimadzu.com The lowest concentration on this curve that can be measured with acceptable accuracy and precision is defined as the lower limit of quantification (LLOQ). mdpi.comsgul.ac.uk

Calculation of Pharmacokinetic Parameters: Once the concentration-time data is obtained, key pharmacokinetic parameters are calculated using non-compartmental analysis (NCA). mdpi.comresearchgate.net This statistical moment method makes fewer assumptions compared to compartmental models. researchgate.net The primary parameters include:

Cmax: The maximum observed plasma concentration.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of total drug exposure over time, calculated using the trapezoidal rule. researchgate.net

CL (Clearance): The volume of plasma cleared of the drug per unit of time.

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

t½ (Half-life): The time required for the drug concentration to decrease by half.

MRT (Mean Residence Time): The average time the drug molecules spend in the body. mdpi.com

These calculated parameters provide a comprehensive pharmacokinetic profile of this compound, which is crucial for assessing its potential as a therapeutic agent. nih.gov

Table 2: Example Pharmacokinetic Parameters of a Compound (Non-Compartmental Analysis)

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | 450 ± 75 |

| Tmax | hours | 2.0 ± 0.5 |

| AUC(0-∞) | ng·h/mL | 3200 ± 450 |

| t½ | hours | 9.5 ± 2.1 |

| CL | L/h/kg | 0.5 ± 0.1 |

| Vd | L/kg | 6.8 ± 1.5 |

| MRT | hours | 11.2 ± 2.4 |

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Bridging Preclinical Data to Translational Research Frameworks

Bridging preclinical data to translational research frameworks is a critical step in the development of this compound, aiming to translate findings from laboratory models into predictions of human clinical outcomes. nih.goveurogct.org This process uses the preclinical pharmacokinetic, pharmacodynamic, and toxicological data to inform the design of first-in-human (Phase I) clinical trials. nih.govwikipedia.org

A key methodology in this translational bridge is physiologically based pharmacokinetic (PBPK) modeling. nih.govnih.gov PBPK models are mathematical representations of the body, composed of compartments corresponding to different physiological organs connected by the circulatory system. nih.gov This "bottom-up" approach integrates a wide range of data:

Drug-Specific Properties: In vitro data on this compound's solubility, permeability, plasma protein binding, and metabolic pathways.

System-Specific Data: Physiological parameters of the preclinical species and humans (e.g., organ volumes, blood flow rates). nih.gov

Preclinical PK Data: In vivo data from animal studies are used to build and validate the PBPK model in those species. youtube.com

By first developing and validating the model with data from multiple preclinical species, researchers can gain confidence in the model's structure and the input parameters. youtube.com The model is then scaled to humans by replacing the animal physiological parameters with human ones. youtube.com This allows for the prediction of the human pharmacokinetic profile of this compound, including its clearance, volume of distribution, and expected plasma concentrations at different dose levels. nih.gov

This translational framework offers several advantages:

Informing First-in-Human Dose Selection: PBPK simulations help establish a safe starting dose for clinical trials. ppd.com

Predicting Drug-Drug Interactions: The models can simulate the effect of co-administered drugs on this compound's metabolism. nih.gov

Evaluating Special Populations: PBPK modeling can explore the impact of factors like age or organ impairment on the drug's pharmacokinetics before conducting complex clinical studies. youtube.comyoutube.com

Ultimately, this translational approach aims to de-risk the transition from preclinical to clinical development by providing a mechanistic understanding of the compound's behavior, improving the predictivity of clinical trial outcomes, and accelerating the delivery of new therapies. eurogct.orgiqvia.com

Iquindamine S Interactions with Metabolic Pathways and Biotransformation Processes

Characterization of Endogenous Metabolic Pathways Influenced by Iquindamine

The interaction of any xenobiotic, including this compound, with endogenous metabolic pathways is a complex process that can lead to alterations in the levels of native metabolites. These interactions can have significant physiological consequences. Although direct studies on this compound's influence on specific endogenous pathways are scarce, it is plausible that as an isoquinoline (B145761) derivative, it could interact with pathways involving amino acids, lipids, and neurotransmitters.

For instance, the metabolism of other complex heterocyclic compounds has been shown to affect pathways such as the kynurenine (B1673888) pathway, which is central to tryptophan metabolism and has implications for neurological function and immune response. nih.govmdpi.com This pathway produces several neuroactive metabolites, and its modulation by a compound like this compound could theoretically occur, though this remains to be experimentally verified.

Furthermore, compounds undergoing significant hepatic metabolism can influence the cellular energy status, potentially affecting pathways like glycolysis and the tricarboxylic acid (TCA) cycle. researchgate.net The biotransformation of a drug often requires energy in the form of ATP and reducing equivalents like NADPH, which could create a demand on these central metabolic routes.

Identification of Enzymatic Biotransformation Mechanisms

The biotransformation of drugs is primarily facilitated by a host of enzymes, with the cytochrome P450 (CYP) superfamily playing a central role in Phase I metabolism. nih.govyoutube.com These enzymes typically introduce or expose functional groups on the drug molecule, preparing it for subsequent Phase II conjugation reactions. For an isoquinoline derivative like this compound, it is highly probable that its metabolism is initiated by CYP-mediated oxidation reactions.

Potential Phase I metabolic reactions for this compound could include:

Oxidation: Introduction of hydroxyl groups onto the isoquinoline ring structure.

N-dealkylation: If alkyl groups are present on the nitrogen atom.

O-dealkylation: If methoxy (B1213986) groups are present on the aromatic rings.

Following Phase I reactions, the modified this compound molecule would likely undergo Phase II conjugation to increase its water solubility and facilitate its excretion. Common Phase II reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. The specific enzymes involved, such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), would depend on the nature of the functional groups introduced during Phase I metabolism.

Investigation of Metabolic Pathway Crosstalk in the Presence of this compound

Metabolic crosstalk refers to the intricate network of interactions and communication between different metabolic pathways. numberanalytics.com The introduction of a xenobiotic like this compound can perturb this delicate balance. nih.gov For example, the depletion of a common cofactor, such as NADPH, due to extensive Phase I metabolism of this compound could impact other pathways reliant on this reducing equivalent, such as fatty acid synthesis and the pentose (B10789219) phosphate (B84403) pathway. researchgate.net

Moreover, if this compound or its metabolites were to inhibit a key enzyme in a particular pathway, it could lead to the accumulation of upstream metabolites and the deficiency of downstream products, causing a ripple effect across interconnected pathways. bioninja.com.au The study of such crosstalk is crucial for understanding the broader physiological and potential toxicological effects of a drug. While specific instances of metabolic crosstalk induced by this compound have not been documented, this remains an important area for future investigation.

Application of Targeted Metabolomics Approaches in this compound Research

Targeted metabolomics is a powerful analytical approach used to quantify a specific and predefined set of metabolites. nih.govyoutube.com This technique could be instrumental in elucidating the metabolic fate of this compound and its impact on endogenous metabolism.

By using targeted metabolomics, researchers could:

Identify and quantify this compound metabolites: By designing assays to detect predicted metabolic products, the specific biotransformation pathways could be confirmed.

Assess the impact on endogenous pathways: A targeted panel of key metabolites from central metabolic pathways (e.g., amino acids, organic acids, lipids) could be measured in biological samples (plasma, urine) before and after this compound administration to identify any significant perturbations. nih.govnih.gov

Discover potential biomarkers: Changes in the levels of specific endogenous metabolites could serve as biomarkers for this compound's efficacy or potential off-target effects. nih.gov

The application of targeted metabolomics would provide a detailed and quantitative picture of this compound's metabolic journey and its interactions within the complex metabolic network of the organism. allumiqs.com

Advanced Analytical Techniques for Comprehensive Iquindamine Characterization

Spectroscopic Methodologies for Structural Analysis

Spectroscopic techniques are indispensable for probing the molecular architecture of Iquindamine, confirming its identity, and revealing the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized to confirm its structural integrity. acs.orgceitec.cz

¹H NMR spectroscopy identifies the chemical environment of each proton. acs.org Based on the structure of this compound, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) groups of the dihydroisoquinoline ring, the ethylenediamine (B42938) bridge, and the terminal diethylamino group. The integration of peak areas would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent non-equivalent protons. acs.org

¹³C NMR spectroscopy provides information on the carbon skeleton. ceitec.cz A proton-decoupled ¹³C NMR spectrum of this compound would display a single peak for each unique carbon atom or set of equivalent carbons. savemyexams.com The chemical shifts would differentiate between aromatic carbons and various aliphatic carbons (those adjacent to nitrogen atoms and those in the ethyl groups). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.org

Table 1: Predicted NMR Spectral Data for this compound

| Analysis Type | Predicted Chemical Shift (δ) / ppm | Group Assignment | Expected Multiplicity |

| ¹H NMR | ~ 7.0 - 7.5 | Aromatic protons (Ar-H) | Multiplet |

| ~ 3.5 - 3.8 | Methylene protons (Ar-CH₂-N) | Triplet | |

| ~ 2.8 - 3.1 | Methylene protons (CH₂-CH₂-N) | Triplet | |

| ~ 3.2 - 3.5 | Methylene protons (NH-CH₂) | Multiplet | |

| ~ 2.5 - 2.8 | Methylene protons (N-CH₂-CH₃) | Quartet | |

| ~ 1.0 - 1.3 | Methyl protons (CH₂-CH₃) | Triplet | |

| Variable | Amine proton (N-H) | Broad Singlet | |

| ¹³C NMR | ~ 125 - 140 | Aromatic carbons (Ar-C) | S |

| ~ 155 - 165 | Imine carbon (N=C-N) | S | |

| ~ 40 - 55 | Aliphatic carbons next to N (CH₂-N) | D | |

| ~ 25 - 35 | Aliphatic carbon (Ar-CH₂) | D | |

| ~ 10 - 15 | Methyl carbon (CH₃) | Q |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions. Multiplicity Key: S=Singlet, D=Doublet (in DEPT), Q=Quartet (in DEPT).

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. athabascau.ca The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features. The presence of a secondary amine (N-H), aromatic rings (C=C and C-H), and aliphatic chains (C-H) would result in distinct peaks. uobabylon.edu.iqsavemyexams.com

Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |

| C-H Stretch (sp²) | Aromatic | 3000 - 3100 | Medium-Weak |

| C-H Stretch (sp³) | Aliphatic (CH₂, CH₃) | 2850 - 2960 | Strong |

| C=N Stretch | Imine | 1640 - 1690 | Medium |

| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium |

Note: These are typical frequency ranges. msu.edulibretexts.org The exact position and shape of the peaks can provide further structural insights.

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.orgwikipedia.org

For this compound (Molecular Formula: C₁₅H₂₃N₃, Molecular Weight: 245.36 Da), high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 246.37. fda.gov

Tandem mass spectrometry (MS/MS), often coupled with UPLC (UPLC-MS/MS), provides further structural detail by inducing fragmentation of the isolated molecular ion. measurlabs.comhmdb.ca The resulting fragment ions correspond to the loss of specific neutral pieces, and their masses help to piece together the molecule's structure. msu.eduacdlabs.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity | Notes |

| [M+H]⁺ | 246.37 | Protonated Molecular Ion | Confirms the molecular weight of this compound. |

| Fragment 1 | 173.25 | [M+H - C₄H₁₀N]⁺ | Loss of diethylamine (B46881) radical. |

| Fragment 2 | 145.21 | [C₉H₁₀N]⁺ | Cleavage at the ethylenediamine bridge, retaining the dihydroisoquinoline part. |

| Fragment 3 | 100.16 | [C₆H₁₄N]⁺ | Diethylaminoethyl fragment. |

| Fragment 4 | 72.12 | [C₄H₁₀N]⁺ | Diethylamine fragment. |

Note: Fragmentation is induced by collision-induced dissociation (CID) in an MS/MS experiment. wikipedia.org The predicted fragments represent plausible bond cleavages in the this compound structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities, such as starting materials, byproducts, or degradation products, and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. asianjpr.com For a basic compound like this compound, a reversed-phase HPLC method is typically developed. waters.com This involves a non-polar stationary phase (the column) and a polar mobile phase. By optimizing the mobile phase composition, gradient, flow rate, and column temperature, a robust separation of this compound from any potential impurities can be achieved. jasco-global.com Purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram, detected commonly by a UV detector set to a wavelength where the aromatic isoquinoline (B145761) ring absorbs strongly. chromatographyonline.com

Table 4: Proposed HPLC Method Parameters for this compound Purity Analysis

| Parameter | Proposed Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at ~270 nm |

| Injection Volume | 10 µL |

Note: These are typical starting parameters for method development and require optimization for specific impurity profiles. asianjpr.com

Ultra-High Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm) and systems capable of handling much higher pressures. ijsrtjournal.com This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. ijsrtjournal.comhmdb.ca An established HPLC method for this compound can be transferred to a UPLC system to increase sample throughput, which is particularly valuable for quantitative analysis in quality control environments. waters.com UPLC, when coupled with mass spectrometry (UPLC-MS), provides a powerful platform for both the quantification of this compound and the identification of trace-level impurities. mdpi.comnih.govmdpi.com

Table 5: Proposed UPLC Method Parameters for this compound Quantitative Analysis

| Parameter | Proposed Condition |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at ~270 nm or MS/MS |

| Injection Volume | 2 µL |

Note: UPLC methods offer a substantial reduction in run time and solvent consumption compared to traditional HPLC. hmdb.cawaters.com

High-Performance Liquid Chromatography (HPLC) Methodologies

Hyphenated Analytical Platforms for Integrated Structural Elucidation and Bioactivity Profiling

The comprehensive characterization of complex molecules like this compound and its metabolic products necessitates sophisticated analytical approaches. Hyphenated techniques, which couple powerful separation methods with information-rich detection technologies, are indispensable for this purpose. These integrated platforms allow for the simultaneous purification, tentative identification, and subsequent definitive structural elucidation of compounds from complex biological matrices.

HPLC-HRMS-SPE-NMR Integration in Metabolite Identification

The integration of High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), Solid-Phase Extraction (SPE), and Nuclear Magnetic Resonance (NMR) spectroscopy represents a powerful, automated workflow for the identification and structural confirmation of metabolites. nih.govresearchgate.net This platform is particularly advantageous in drug metabolism studies where novel or unexpected metabolites of a parent compound like this compound may be formed.

The process begins with the separation of metabolites from a biological sample (e.g., liver microsome incubations) using an HPLC system. semanticscholar.org The eluent from the HPLC is split, with a small portion directed to an HRMS detector for accurate mass measurement and fragmentation analysis, allowing for the generation of a molecular formula and tentative identification of metabolites by comparing data against metabolic databases. semanticscholar.orgnih.gov

The main flow from the HPLC is directed to an SPE unit. Here, specific chromatographic peaks corresponding to targeted, unidentified, or poorly characterized metabolites can be selectively trapped onto individual SPE cartridges in an automated fashion. nih.gov This step serves to isolate and concentrate the metabolites of interest, removing them from the complex sample matrix. Once trapped, the metabolites can be eluted from the SPE cartridges with a suitable deuterated solvent directly into an NMR flow cell for structural analysis. semanticscholar.orgmdpi.com This online coupling avoids the laborious and time-consuming process of manual preparative isolation. mdpi.com

This integrated approach has been successfully used to identify phase I and phase II metabolites of various compounds. mdpi.com For instance, in studies of other complex molecules, this technique has allowed for the unequivocal structural characterization of multiple metabolites from a single experiment. semanticscholar.orgmdpi.com The ability to obtain high-quality 1D and 2D NMR data (like COSY, HSQC, and HMBC) is crucial for confirming the exact position of metabolic modifications, such as hydroxylations or demethylations, on the parent molecule's scaffold. semanticscholar.org This level of detail is often impossible to achieve with mass spectrometry alone, which can struggle to differentiate between positional isomers. nih.gov The re-focusing of the analyte on the SPE cartridge allows for a high concentration in the NMR flow cell, enhancing sensitivity, with reports suggesting that less than 10 µg of a purified metabolite can be sufficient for structural validation. nih.gov

Specialized Techniques for Ligand Binding and Interaction Analysis

Understanding the interaction of this compound with its biological targets, such as monoamine transporters, requires specialized biochemical assays. These techniques are designed to quantify the affinity and kinetics of ligand-receptor binding, providing critical insights into the compound's mechanism of action.

Scintillation Proximity Assay (SPA) Applications

Scintillation Proximity Assay (SPA) is a homogeneous and versatile radioligand binding technology that eliminates the need for physical separation of bound and free radioligand. nih.gov In the context of monoamine transporters like the Serotonin (B10506) Transporter (SERT), Dopamine (B1211576) Transporter (DAT), and Norepinephrine Transporter (NET), SPA can be adapted to measure the activity of these transporters and the inhibitory potential of compounds like this compound.

In a typical SPA setup for transporter activity, cells endogenously or recombinantly expressing the target transporter (e.g., SERT) are cultured in 96-well scintillating microplates (Cytostar-T plates). nih.gov A radiolabeled substrate, such as [¹⁴C]serotonin, is added to the wells. When the transporter is active, it internalizes the radiolabeled substrate into the cell. The proximity of the internalized radioisotope to the scintillant embedded in the plate's base generates a light signal that can be detected. nih.gov

The utility of this assay lies in its application for screening inhibitors. The addition of a test compound like this compound that blocks transporter activity would prevent the uptake of the radiolabeled substrate, resulting in a decrease in the scintillation signal. This allows for the determination of the compound's inhibitory potency, typically expressed as an IC₅₀ value. Studies on glycine (B1666218) and taurine (B1682933) transporters have demonstrated the robustness of this method, showing time-dependent and saturable uptake that could be blocked by known inhibitors with expected potencies. nih.gov The assay is also amenable to high-throughput screening (HTS) due to its speed and homogenous format. nih.gov

Fluorescence Polarization (FP) Assay Development

Fluorescence Polarization (FP) is another homogeneous assay technique well-suited for studying ligand-receptor interactions in a high-throughput format. nih.gov The principle of FP is based on the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger molecule (a receptor or transporter protein). A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a large protein, its tumbling is slowed, leading to an increase in polarization.

For this compound research, a competitive FP assay could be developed. This involves:

Tracer Design : Synthesizing a fluorescent tracer by conjugating a fluorophore (e.g., fluorescein) to a known ligand for the target transporter (e.g., a derivative of a selective serotonin reuptake inhibitor for SERT). frontiersin.orgnih.gov

Assay Optimization : Determining the optimal concentrations of the purified transporter protein and the fluorescent tracer to achieve a stable and significant polarization signal (an "assay window"). nih.govmoleculardevices.com

Competitive Binding : Introducing this compound or other unlabeled test compounds into the assay. If this compound binds to the transporter, it will compete with and displace the fluorescent tracer, causing the tracer to tumble freely again and thus decrease the polarization value. nih.gov

The magnitude of the decrease in polarization is proportional to the amount of tracer displaced, which in turn depends on the affinity of this compound for the transporter. This allows for the calculation of binding affinity (Kᵢ) or inhibitory concentration (IC₅₀). nih.gov The method is robust, often yielding high Z' factors (>0.7), making it highly suitable for HTS campaigns to discover and characterize transporter inhibitors. nih.govnih.gov

Filtration Binding Assay Protocols

Filtration binding is a classic and widely used method to determine the affinity of a ligand for its receptor. revvity.co.jp This technique physically separates the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters, which trap the cell membranes containing the receptors. revvity.co.jpnih.gov

A standard protocol for assessing this compound's binding to monoamine transporters (DAT, NET, SERT) would involve the following steps:

Preparation : Cell membranes from cells expressing the specific human transporter are prepared. nih.gov

Incubation : The membranes are incubated in a buffer solution with a specific radioligand (e.g., [³H]CFT for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the unlabeled competitor, this compound. nih.gov The incubation is carried out until binding reaches equilibrium. revvity.co.jp

Filtration : The incubation mixture is rapidly diluted with ice-cold wash buffer and filtered through glass fiber filters (often pre-treated with a substance like polyethylenimine to reduce non-specific binding) using a vacuum manifold or cell harvester. revvity.co.jp

Quantification : The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

By plotting the amount of bound radioligand against the concentration of this compound, a competition curve is generated, from which the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) can be determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation. This method is considered a gold standard for quantifying drug-transporter interactions. nih.gov

Table 1: Example Data from Filtration Binding Assays for Monoamine Transporter Ligands

This table presents illustrative data for known compounds to demonstrate the type of results obtained from filtration binding assays. Data for this compound would be generated through similar experimental protocols.

| Compound | Transporter | Radioligand | Kᵢ (nM) |

| Cocaine | hDAT | [³H]WIN 35,428 | 99 |

| Cocaine | hNET | [³H]nisoxetine | 340 |

| Cocaine | hSERT | [³H]citalopram | 240 |

| Paroxetine | hSERT | [³H]citalopram | 0.09 |

| Nisoxetine | hNET | [³H]nisoxetine | 0.81 |

| GBR 12909 | hDAT | [³H]WIN 35,428 | 3.6 |

Quantitative Autoradiography in Receptor Distribution Studies

Quantitative autoradiography is a powerful imaging technique used to map and quantify the distribution of receptors or transporters in tissue sections. giffordbioscience.com This method utilizes a radiolabeled ligand that binds specifically to the target of interest.

The protocol for studying receptor distribution relevant to this compound would proceed as follows:

Tissue Preparation : Thin cryostat-cut sections of brain tissue (e.g., from rat or human postmortem samples) are mounted on microscope slides. giffordbioscience.comnih.gov

Incubation : The tissue sections are incubated with a specific radioligand for the transporter of interest (e.g., [³H]-CFT for DAT) until equilibrium is reached. nih.gov To determine non-specific binding, adjacent sections are incubated with the radioligand plus a high concentration of a non-radioactive specific blocker. giffordbioscience.com

Washing and Drying : The sections are washed in buffer to remove unbound radioligand and then dried. giffordbioscience.com

Imaging : The slides are apposed to a radiation-sensitive film or a phosphor imaging plate. After exposure, the imaging plate is scanned to create a digital image where the signal intensity corresponds to the density of the radioligand binding sites. giffordbioscience.comconicet.gov.ar

Quantification : Using computer-assisted densitometry, the optical density in various brain regions is measured and converted to absolute units (e.g., fmol/mg of protein) by comparison with co-exposed radioactive standards. nih.govumich.edu

This technique provides detailed anatomical maps of transporter density. For example, studies have used quantitative autoradiography to show the high density of DAT in the caudate-putamen and nucleus accumbens and distinct distributions for D1 and D2 dopamine receptors. nih.govnih.gov If this compound were radiolabeled, this method could directly visualize its binding sites in the brain. Alternatively, in vitro competition autoradiography, where tissue sections are incubated with a radioligand in the presence of various concentrations of unlabeled this compound, can be used to determine its binding affinity in different brain regions.

Q & A

Basic: What are the established methods for synthesizing Iquindamine, and how can researchers validate purity and yield?

Methodological Answer:

Synthesis of this compound typically involves multi-step organic reactions, such as nucleophilic substitution or catalytic cross-coupling. Researchers should:

- Select synthetic routes based on yield optimization, safety, and scalability, referencing prior literature for established protocols (e.g., solvent systems, catalysts) .

- Validate purity using HPLC or GC-MS, comparing retention times to standards, and calculate yield through gravimetric analysis.

- Document parameters (temperature, stoichiometry) in a comparative table to identify optimal conditions (Example below):

| Method | Yield (%) | Purity (%) | Key Parameters |

|---|---|---|---|

| Route A (Ref. X) | 78 | 98.5 | 80°C, Pd/C catalyst |

| Route B (Ref. Y) | 65 | 97.2 | RT, NaOH base |

Basic: What in vitro models are commonly used to assess this compound's pharmacological activity?

Methodological Answer:

- Cell-based assays : Use immortalized cell lines (e.g., HEK293) for receptor-binding studies, measuring IC₅₀ via competitive ELISA or fluorescence polarization .

- Enzyme inhibition : Conduct kinetic assays (e.g., spectrophotometric monitoring) to determine inhibition constants (Kᵢ).

- Dose-response curves : Generate data using 8–10 concentration points, normalized to controls, and analyze with software like GraphPad Prism for EC₅₀/IC₅₀ calculations .

Basic: How should researchers conduct a literature review to identify gaps in this compound research?

Methodological Answer:

- Apply PICO Framework : Define Population (e.g., target proteins), Intervention (this compound dosage), Comparison (existing analogs), Outcomes (binding affinity, toxicity) .

- Database search : Use PubMed, SciFinder, and Web of Science with keywords (e.g., "this compound pharmacokinetics" + "structure-activity relationship") .

- Quality assessment : Exclude studies lacking controls or with unvalidated methods; prioritize peer-reviewed journals and high-impact factor publications .

Advanced: How can contradictory findings in this compound's mechanism of action be systematically analyzed?

Methodological Answer:

- Triangulate data : Compare in vitro, in vivo, and computational results (e.g., molecular docking vs. experimental IC₅₀) to identify outliers .

- Replicate experiments : Control variables (e.g., cell line passage number, solvent purity) to isolate confounding factors .

- Principal Contradiction Analysis : Determine if discrepancies arise from methodological differences (e.g., assay sensitivity) or biological variability (e.g., species-specific receptor isoforms) .

Advanced: What experimental designs are optimal for studying this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer:

- Animal models : Use Sprague-Dawley rats for bioavailability studies, collecting plasma samples at 0, 1, 3, 6, and 24h post-administration. Measure concentrations via LC-MS/MS .

- Compartmental modeling : Apply non-linear mixed-effects modeling (NONMEM) to estimate clearance rates and volume of distribution .

- Correlate PD endpoints : Measure biomarker levels (e.g., cytokine release) alongside PK data to establish time-concentration-effect relationships .

Advanced: What strategies can resolve discrepancies between computational predictions and experimental results for this compound's binding affinity?

Methodological Answer:

- Validate force fields : Re-run docking simulations with updated parameters (e.g., AMBER vs. CHARMM) to assess consistency .

- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

- Error analysis : Quantify uncertainties in computational methods (e.g., ligand protonation states) and experimental setups (e.g., buffer ionic strength) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products